molecular formula C11H8N2O4 B6598336 3-(1,2-oxazole-3-amido)benzoic acid CAS No. 1283497-81-3

3-(1,2-oxazole-3-amido)benzoic acid

Cat. No.: B6598336
CAS No.: 1283497-81-3
M. Wt: 232.19 g/mol
InChI Key: HQPULCWYOCIZCU-UHFFFAOYSA-N
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Description

3-(1,2-Oxazole-3-amido)benzoic acid is a heterocyclic compound that features both an oxazole ring and a benzoic acid moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Oxazole-3-amido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazolone derivatives.

    Reduction: Reduction of the oxazole ring can lead to the formation of oxazolidine derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxazolone derivatives, oxazolidine derivatives, and various substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 3-(1,2-oxazole-3-amido)benzoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The benzoic acid moiety can enhance the compound’s ability to bind to proteins and other biomolecules, increasing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2-Oxazole-3-amido)benzoic acid is unique due to the presence of both the oxazole ring and the benzoic acid moiety, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to its similar compounds.

Properties

IUPAC Name

3-(1,2-oxazole-3-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-10(9-4-5-17-13-9)12-8-3-1-2-7(6-8)11(15)16/h1-6H,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPULCWYOCIZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=NOC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283497-81-3
Record name 3-(1,2-oxazole-3-amido)benzoic acid
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